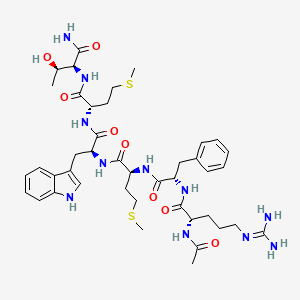
Acetalin-3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound Acetalin-3 is a complex organic molecule with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple amino acid residues and functional groups, making it a subject of interest in biochemical and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, each requiring precise reaction conditions. The process often begins with the protection of amino groups to prevent unwanted reactions. Subsequent steps include the formation of peptide bonds through coupling reactions, often using reagents like carbodiimides or active esters. The final deprotection step yields the target compound.
Industrial Production Methods
Industrial production of such complex molecules usually involves automated peptide synthesizers, which can handle the repetitive nature of peptide bond formation. These machines allow for high-throughput synthesis, ensuring consistency and purity of the final product. The use of solid-phase synthesis techniques is common, where the growing peptide chain is anchored to a resin, facilitating easy purification.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The sulfur-containing groups can be oxidized to sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific functional groups involved. For example, oxidation of the sulfur groups yields sulfoxides or sulfones, while reduction of carbonyl groups results in alcohols.
科学研究应用
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with proteins and enzymes.
Medicine: Potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting or modifying their activity. This can lead to changes in biochemical pathways, affecting cellular functions.
相似化合物的比较
Similar Compounds
- Acetalin-3
- 2-Fluorodeschloroketamine
Uniqueness
This compound’s uniqueness lies in its specific arrangement of amino acid residues and functional groups, which confer distinct biochemical properties. Compared to similar compounds, it may exhibit different binding affinities and specificities, making it valuable for targeted research applications.
属性
IUPAC Name |
(2S)-2-acetamido-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-(diaminomethylideneamino)pentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H61N11O8S2/c1-24(54)35(36(43)56)53-39(59)32(17-20-63-4)50-41(61)34(22-27-23-47-29-14-9-8-13-28(27)29)52-38(58)31(16-19-62-3)49-40(60)33(21-26-11-6-5-7-12-26)51-37(57)30(48-25(2)55)15-10-18-46-42(44)45/h5-9,11-14,23-24,30-35,47,54H,10,15-22H2,1-4H3,(H2,43,56)(H,48,55)(H,49,60)(H,50,61)(H,51,57)(H,52,58)(H,53,59)(H4,44,45,46)/t24-,30+,31+,32+,33+,34+,35+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMTZIUBOLRXDOX-NZDDJJKGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)N)NC(=O)C(CCSC)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCSC)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCCN=C(N)N)NC(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H61N11O8S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
912.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














